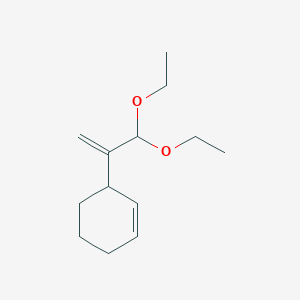
O-(4-Diethylaminobutyl)-N-benzoyl-DL-tyrosyl-di-n-propylamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Diethylaminobutyl)-N-benzoyl-DL-tyrosyl-di-n-propylamide oxalate: is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and utility in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Diethylaminobutyl)-N-benzoyl-DL-tyrosyl-di-n-propylamide oxalate involves multiple steps, each requiring specific reagents and conditionsThe final step involves the formation of the oxalate salt, which is achieved by reacting the compound with oxalic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: O-(4-Diethylaminobutyl)-N-benzoyl-DL-tyrosyl-di-n-propylamide oxalate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophilic or electrophilic reagents, depending on the functional groups present
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a base
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
O-(4-Diethylaminobutyl)-N-benzoyl-DL-tyrosyl-di-n-propylamide oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Wirkmechanismus
The mechanism by which O-(4-Diethylaminobutyl)-N-benzoyl-DL-tyrosyl-di-n-propylamide oxalate exerts its effects involves its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to changes in their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing processes such as signal transduction and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
- O-(4-Diethylaminobutyl)-N-benzoyl-DL-tyrosyl-di-n-propylamide hydrochloride
- O-(4-Diethylaminobutyl)-N-benzoyl-DL-tyrosyl-di-n-propylamide sulfate
Uniqueness: O-(4-Diethylaminobutyl)-N-benzoyl-DL-tyrosyl-di-n-propylamide oxalate is unique due to its oxalate salt form, which can influence its solubility and reactivity. This compound’s specific functional groups and structural configuration also contribute to its distinct properties and applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
57227-20-0 |
|---|---|
Molekularformel |
C32H47N3O7 |
Molekulargewicht |
585.7 g/mol |
IUPAC-Name |
N-[3-[4-[4-(diethylamino)butoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;oxalic acid |
InChI |
InChI=1S/C30H45N3O3.C2H2O4/c1-5-20-33(21-6-2)30(35)28(31-29(34)26-14-10-9-11-15-26)24-25-16-18-27(19-17-25)36-23-13-12-22-32(7-3)8-4;3-1(4)2(5)6/h9-11,14-19,28H,5-8,12-13,20-24H2,1-4H3,(H,31,34);(H,3,4)(H,5,6) |
InChI-Schlüssel |
JBCCDBSJKFXMQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCCCN(CC)CC)NC(=O)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)


![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)
![1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B14626555.png)



![[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14626574.png)

![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)


![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)
